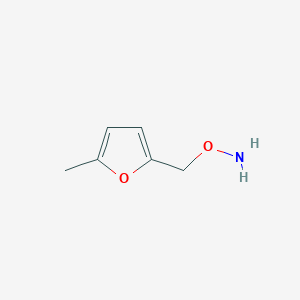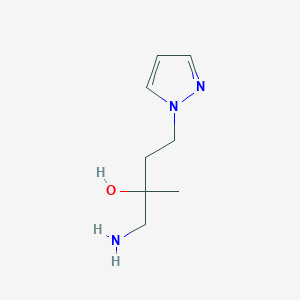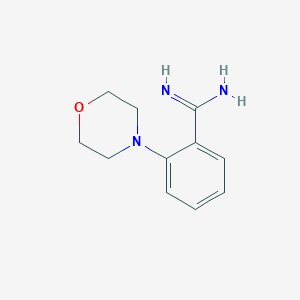![molecular formula C11H14O2 B13601582 2-[(2-Ethoxyphenyl)methyl]oxirane CAS No. 62826-29-3](/img/structure/B13601582.png)
2-[(2-Ethoxyphenyl)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methyl]oxirane typically involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Ethoxyphenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and acids.
Substitution reactions: The compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Oxidation and reduction: The phenyl ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and acids are commonly used to open the oxirane ring.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate ring-opening reactions.
Solvents: Dichloromethane and ethyl acetate are commonly used solvents for these reactions.
Major Products Formed
Amines: Reaction with amines leads to the formation of β-amino alcohols.
Alcohols: Reaction with alcohols results in the formation of β-hydroxy ethers.
Esters: Reaction with carboxylic acids produces β-hydroxy esters.
Applications De Recherche Scientifique
2-[(2-Ethoxyphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Mécanisme D'action
The mechanism of action of 2-[(2-Ethoxyphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(2-Propoxyphenyl)methyl]oxirane: Similar structure but with a propoxy group instead of an ethoxy group.
2-[(2-Butoxyphenyl)methyl]oxirane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-[(2-Ethoxyphenyl)methyl]oxirane is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. The ethoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
62826-29-3 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-[(2-ethoxyphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3 |
Clé InChI |
YNMIPOBEIANVDW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


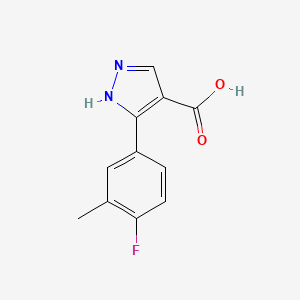

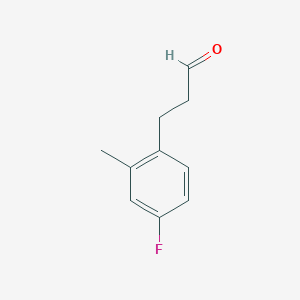
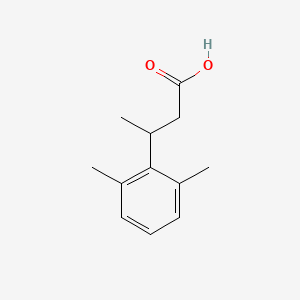
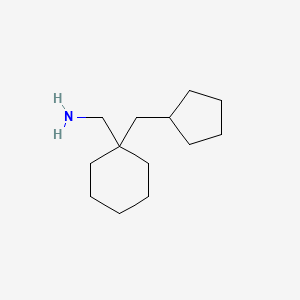

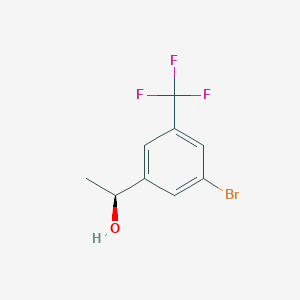
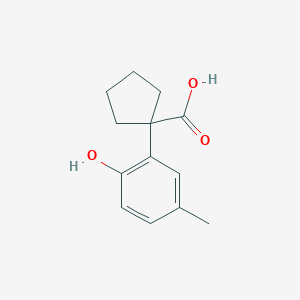
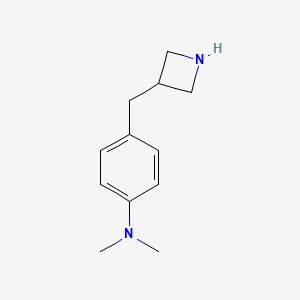
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
